3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring The presence of a nitro group on the pyrazole ring and a chlorine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-chloropyridine with 4-nitro-1H-pyrazole. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Amino derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted pyridines: Substitution reactions can yield various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorine atom on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine: Similar structure but with an amino group instead of a nitro group.
2-(4-nitro-1H-pyrazol-1-yl)pyridine: Lacks the chlorine atom on the pyridine ring.
3-chloro-2-(1H-pyrazol-1-yl)pyridine: Lacks the nitro group on the pyrazole ring.
Uniqueness
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a nitro group and a chlorine atom, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-chloro-2-(4-nitropyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-2-1-3-10-8(7)12-5-6(4-11-12)13(14)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRBGDBIRDHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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